1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea
Description
The compound 1-(4-fluorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a urea derivative featuring a 4-fluorophenyl group and a hybrid heterocyclic side chain containing furan, thiophene, and a hydroxyl moiety.
- 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability.
- Urea backbone: Facilitates hydrogen bonding, critical for target binding.
- Furan and thiophene rings: Contribute to π-π stacking and electronic effects.
- Hydroxyl group: May improve solubility or participate in polar interactions.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c18-13-3-5-14(6-4-13)20-16(21)19-11-17(22,12-7-9-24-10-12)15-2-1-8-23-15/h1-10,22H,11H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFJYKHOUSZFAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)NC2=CC=C(C=C2)F)(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule comprises a urea core flanked by a 4-fluorophenyl group and a tertiary alcohol-bearing ethyl bridge substituted with furan-2-yl and thiophen-3-yl moieties. Retrosynthetic disconnection reveals two primary fragments:
- 4-Fluorophenyl isocyanate (or equivalent urea-forming reagent).
- 2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine .
The synthesis of the ethylamine fragment demands careful orchestration of stereoelectronic effects due to the steric bulk of the aryl substituents.
Synthetic Pathways and Experimental Procedures
Route 1: CDI-Mediated Urea Coupling
Synthesis of 2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine
- Conjugate Addition : Mesityl oxide (4-methylpent-3-en-2-one) undergoes azide conjugate addition using NaN₃ and HCl in dichloromethane to yield 4-azido-4-methylpentan-2-one.
- Thiophene Introduction : Bromination at the α-methyl position followed by Hantzsch thiazole synthesis with thiobenzamide affords a thiophene-substituted intermediate.
- Reductive Amination : Catalytic hydrogenation (H₂, 60 psi, 10% Pd/C) reduces the azide to the primary amine, isolated as the hydrochloride salt.
Urea Formation
- Activation with CDI : The ethylamine hydrochloride (1.0 equiv) is treated with CDI (1.2 equiv) in dry THF at 0°C to form the imidazolide intermediate.
- Coupling with 4-Fluoroaniline : Addition of 4-fluoroaniline (1.1 equiv) and triethylamine (2.0 equiv) yields the target urea after column chromatography (SiO₂, EtOAc/hexane 1:3).
Yield : 62% (over two steps).
Purity : >95% (HPLC).
Route 2: Triphosgene-Based Isocyanate Generation
Synthesis of 4-Fluorophenyl Isocyanate
- Phosgenation : 4-Fluoroaniline reacts with triphosgene (0.33 equiv) in anhydrous toluene at reflux to generate the isocyanate in situ.
Coupling with Ethylamine Fragment
- Direct Amination : The ethylamine hydrochloride (1.0 equiv) is deprotonated with Et₃N (2.0 equiv) and reacted with the isocyanate at 0°C.
Yield : 54% (due to competing symmetric urea formation).
Challenges : Steric hindrance from the tertiary alcohol necessitates extended reaction times (72 h).
Route 3: Curtius Rearrangement Strategy
Acyl Azide Preparation
- Vinyl Acid Synthesis : Thiophene-3-carboxaldehyde undergoes Horner-Wadsworth-Emmons olefination with triethyl phosphonoacetate to form the α,β-unsaturated ester.
- Azide Formation : Treatment with ethyl chloroformate and NaN₃ yields the acyl azide.
Curtius Rearrangement and Urea Formation
- Thermal Rearrangement : Heating the acyl azide in toluene generates the isocyanate intermediate via Curtius rearrangement.
- Piperidine Quench : Reaction with 4-fluoroaniline provides the target urea.
Yield : 48% (low due to competing side reactions).
Analytical Characterization
Spectroscopic Data
Comparative Evaluation of Synthetic Routes
| Parameter | Route 1 (CDI) | Route 2 (Triphosgene) | Route 3 (Curtius) |
|---|---|---|---|
| Yield (%) | 62 | 54 | 48 |
| Purity (%) | 95 | 89 | 92 |
| Reaction Time (h) | 24 | 72 | 48 |
| Scalability | High | Moderate | Low |
Key Observations :
Mechanistic Insights and Optimization
Industrial Applicability and Environmental Impact
Green Chemistry Metrics
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and thiophene rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and catalysts (palladium, copper).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. The presence of furan and thiophene rings enhances the compound's ability to interact with biological targets, making it effective against a range of pathogens.
Table 1: Antimicrobial Activity Against Common Pathogens
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|---|
| This compound | Escherichia coli | 32 µg/mL | Bactericidal |
| Salmonella typhi | 16 µg/mL | Bactericidal | |
| Staphylococcus aureus | 64 µg/mL | Bacteriostatic | |
| Bacillus subtilis | >128 µg/mL | No inhibition |
This table summarizes the antimicrobial efficacy of the compound, indicating its potential as a therapeutic agent against bacterial infections.
Antifungal Activity
In addition to antibacterial properties, preliminary studies suggest that this compound may exhibit antifungal activity. Similar compounds have shown effectiveness against various fungal strains.
Table 2: Antifungal Activity Against Common Fungal Strains
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 32 µg/mL |
| Aspergillus niger | 64 µg/mL |
These findings highlight the compound's potential as a basis for developing antifungal agents.
Anticancer Activity
The anticancer properties of this compound are also under investigation. Initial studies have reported cytotoxic effects against various human cancer cell lines, suggesting its potential in cancer therapy.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 10 µM |
| SK-MEL-2 (Skin Cancer) | 15 µM | |
| SK-OV-3 (Ovarian Cancer) | 20 µM |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, demonstrating the compound's potential effectiveness in cancer treatment.
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various urea derivatives against common pathogens. Results indicated that compounds containing thiophene and furan rings displayed broad-spectrum antibacterial activity, confirming their potential as new antimicrobial agents.
- Cytotoxicity Assessment : Another research project focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. The study reported significant cytotoxicity against lung and skin cancer cells, suggesting promising avenues for anticancer drug development.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their properties:
Structural and Functional Insights
Heterocyclic Diversity
- Target Compound : Combines furan (oxygen-containing) and thiophene (sulfur-containing) rings, which may offer dual electronic effects for target binding. In contrast, Compound 2f () replaces furan with a pyrazoline ring, enhancing planar rigidity for improved DNA intercalation or kinase inhibition .
- Compound CAP-1 () incorporates a dimethylamino-furan group, increasing solubility but reducing steric hindrance compared to the hydroxyl group in the target compound .
Substituent Effects on Bioactivity
- The 4-fluorophenyl group is conserved in the target compound and Compound 14 ().
- Compound 2f ’s 4-methylpiperazine substituent introduces basicity, improving solubility and possibly blood-brain barrier penetration, a feature absent in the target compound .
Solubility and Pharmacokinetics
- The hydroxyl group in the target compound may counterbalance the lipophilicity of the 4-fluorophenyl and thiophene groups. Similarly, Compound 11 ’s hydroxymethylcyclohexyl group () balances lipophilic and polar motifs .
- Compound 7 () uses a methoxythiopyran group, which likely improves metabolic stability but reduces aqueous solubility compared to the target compound’s hydroxyl moiety .
Biological Activity
1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a hybrid compound that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C21H24FN2O2S
- Molecular Weight : 372.49 g/mol
- Key Functional Groups :
- Urea linkage
- Hydroxy group
- Furan and thiophene rings
Antihypertensive Activity
Recent studies indicate that derivatives of urea compounds, including the target compound, exhibit significant antihypertensive effects. The proposed mechanism involves β-adrenolytic activity, which helps in reducing blood pressure by blocking the effects of adrenaline on the cardiovascular system. The compound is believed to combine vasodilating and antioxidant properties, making it potentially effective in long-term hypertension management .
Antioxidant Activity
The compound has shown promising antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various cardiovascular diseases. Preliminary findings suggest that this compound can scavenge reactive oxygen species (ROS), contributing to its overall therapeutic profile .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of similar urea derivatives. For instance, compounds with structural modifications similar to the target compound have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These studies highlight the importance of structural modifications in enhancing biological activity .
Structure-Activity Relationship (SAR)
Research into SAR has identified that substituents on the phenyl ring significantly affect the biological activity of urea derivatives. The presence of electron-withdrawing groups like fluorine enhances potency against certain biological targets. This insight is crucial for designing more effective derivatives with improved pharmacological profiles .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H24FN2O2S |
| Molecular Weight | 372.49 g/mol |
| Antioxidant Activity | Significant |
| Antihypertensive Activity | Promising |
| Antitumor Activity | Under Investigation |
Q & A
Basic: What are the recommended synthetic routes for preparing 1-(4-fluorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves coupling a fluorophenyl isocyanate derivative with a hydroxy-functionalized intermediate containing furan and thiophene moieties. A two-step protocol is recommended:
Intermediate Preparation : Synthesize the hydroxyethyl-thiophene-furan scaffold via nucleophilic substitution or Grignard reactions. For example, thiophen-3-yl magnesium bromide can react with furan-2-carbaldehyde, followed by hydroxylation .
Urea Formation : React the intermediate with 4-fluorophenyl isocyanate under anhydrous conditions (e.g., in dichloromethane with catalytic DMAP) at 0–5°C to minimize side reactions. Yield optimization (>75%) requires strict control of stoichiometry (1:1.1 molar ratio) and inert atmosphere .
Basic: How can the purity and structural integrity of this urea derivative be validated post-synthesis?
Methodological Answer:
Use a multi-technique approach:
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the presence of key groups:
- HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]) and purity (>95%) .
Advanced: What crystallographic strategies are effective for resolving the three-dimensional structure of this compound, particularly its hydrogen-bonding network?
Methodological Answer:
For single-crystal X-ray diffraction:
Crystal Growth : Use slow evaporation of a saturated solution in ethanol/water (9:1 v/v) at 4°C to obtain high-quality crystals .
Data Collection : Employ a synchrotron radiation source (λ = 0.7–1.0 Å) for high-resolution data (<1.0 Å resolution).
Refinement : Use SHELXL for structure refinement, focusing on hydrogen-bonding interactions (e.g., urea NH→O=C and hydroxyl→thiophene interactions). Disordered solvent molecules should be masked using SQUEEZE .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., apoptosis induction vs. enzyme inhibition) for this compound?
Methodological Answer:
Contradictions often arise from assay-specific conditions or off-target effects. To address this:
Mechanistic Profiling : Conduct parallel assays (e.g., caspase-3 activation for apoptosis and enzyme inhibition studies using purified targets like Protein arginine N-methyltransferase 3 ).
Dose-Response Analysis : Compare IC values across cell lines (e.g., HL-60 vs. K562) to identify cell-type-specific effects .
Computational Docking : Perform molecular dynamics simulations to predict binding affinities for conflicting targets .
Advanced: What computational methods are suitable for predicting the electronic properties and binding modes of this urea derivative?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using B3LYP/6-311++G(d,p) basis sets to assess reactivity and charge distribution .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., FAD-dependent oxidoreductases). Validate with crystallographic data .
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to analyze conformational stability and ligand-protein residence times .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the anti-leukemic activity of this compound?
Methodological Answer:
Systematic Substitution : Modify the fluorophenyl (e.g., chloro-, methyl-) and thiophene/furan groups (e.g., bromo-, nitro-) to assess cytotoxicity trends .
In Vitro Screening : Test derivatives against a panel of leukemia cell lines (e.g., HL-60, K562) using MTT assays, with caspase-3 activation as an apoptosis marker .
Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (urea carbonyl) and hydrophobic regions (aromatic rings) using software like MOE .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?
Methodological Answer:
- Challenge : Low bioavailability and matrix interference (e.g., plasma proteins).
- Solution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
